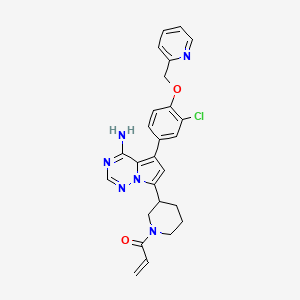
N-Demethyl Vandetanib-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl Vandetanib-d8 is a deuterated derivative of N-Demethyl Vandetanib, which is a metabolite of Vandetanib. Vandetanib is an orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. It is primarily used in the treatment of medullary thyroid cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d8 involves the deuteration of N-Demethyl Vandetanib. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the N-Demethyl Vandetanib molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
N-Demethyl Vandetanib-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Vandetanib.
Substitution: Various substitution reactions can occur, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives at the piperidine ring .
Applications De Recherche Scientifique
N-Demethyl Vandetanib-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Studied for its effects on various biological pathways, particularly those involving VEGFR, EGFR, and RET tyrosine kinases.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in medullary thyroid cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases
Mécanisme D'action
N-Demethyl Vandetanib-d8 exerts its effects by inhibiting the activity of VEGFR-2, EGFR, and RET tyrosine kinases. These receptors are involved in tumor angiogenesis and cell proliferation. By inhibiting these pathways, the compound can reduce tumor growth and progression. The molecular targets include the ATP-binding sites of these receptors, preventing their activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Demethyl Vandetanib-d8 include:
Vandetanib: The parent compound, used in the treatment of medullary thyroid cancer.
N-Desmethyl Vandetanib: Another metabolite of Vandetanib with similar inhibitory effects on tyrosine kinases.
Cabozantinib: A multi-kinase inhibitor targeting MET, AXL, RET, and VEGFR2
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantification in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic studies of Vandetanib and its metabolites .
Propriétés
Formule moléculaire |
C21H22BrFN4O2 |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,3,3,5,5,6,6-octadeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i4D2,5D2,6D2,7D2 |
Clé InChI |
HTCPERSEGREUFC-DUSUNJSHSA-N |
SMILES isomérique |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
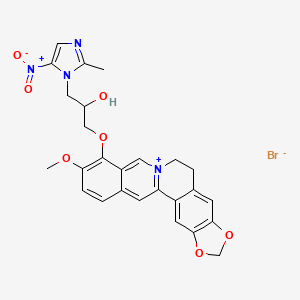
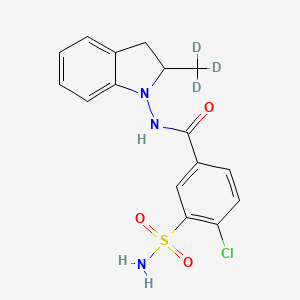
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
aniline](/img/structure/B12428747.png)
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
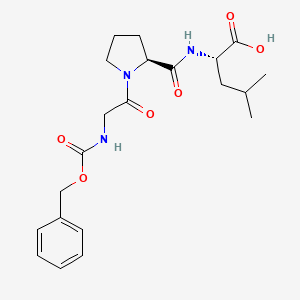
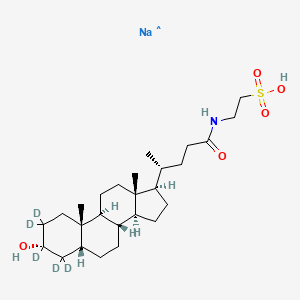
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

